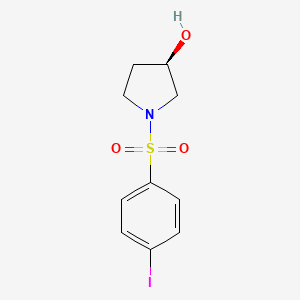

(3R)-1-(4-Iodobenzenesulfonyl)pyrrolidin-3-ol

Description

(3R)-1-(4-Iodobenzenesulfonyl)pyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by a 4-iodobenzenesulfonyl substituent at the nitrogen atom and a hydroxyl group at the C3 position. The (3R) stereochemistry and the electron-withdrawing sulfonyl group play critical roles in its physicochemical properties and biological interactions.

Properties

IUPAC Name |

(3R)-1-(4-iodophenyl)sulfonylpyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO3S/c11-8-1-3-10(4-2-8)16(14,15)12-6-5-9(13)7-12/h1-4,9,13H,5-7H2/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKWBZLJUQZKAE-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)S(=O)(=O)C2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1O)S(=O)(=O)C2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-(4-Iodobenzenesulfonyl)pyrrolidin-3-ol typically involves the reaction of 4-iodobenzenesulfonyl chloride with pyrrolidin-3-ol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane or dimethylformamide is common.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

(3R)-1-(4-Iodobenzenesulfonyl)pyrrolidin-3-ol: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed:

Oxidation products: Various sulfonyl derivatives.

Reduction products: Alcohols and amines.

Substitution products: Amides, esters, and ethers.

Scientific Research Applications

(3R)-1-(4-Iodobenzenesulfonyl)pyrrolidin-3-ol: has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3R)-1-(4-Iodobenzenesulfonyl)pyrrolidin-3-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.

Molecular Targets and Pathways:

Enzymes: Specific enzymes that interact with the compound can be identified through biochemical assays.

Pathways: The compound may influence metabolic pathways, signaling pathways, or other cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Phenylethyl-Substituted Analogs

Compounds such as 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1b) feature a phenylethyl group instead of the 4-iodobenzenesulfonyl moiety. The phenylethyl group introduces lipophilicity, enhancing membrane permeability but reducing electrophilic character compared to the sulfonyl group. These analogs demonstrated antiviral activity against SARS-CoV-2, suggesting that bulky aromatic substituents may favor interactions with viral proteases or polymerases.

Hydroxymethyl-Substituted Derivatives

Derivatives like (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol replace the sulfonyl group with a hydroxymethyl chain. This substitution reduces steric hindrance and increases hydrogen-bonding capacity, making these compounds effective transition-state analogs for enzymes like anthranilate phosphoribosyltransferase in Mycobacterium tuberculosis .

Trifluoromethylphenyl Analogs

Compounds such as (3R,5S)-5-(bis(3,5-bis(trifluoromethyl)phenyl)(hydroxy)methyl)pyrrolidin-3-ol incorporate highly electron-deficient trifluoromethyl groups. These groups enhance metabolic stability and binding affinity to hydrophobic enzyme pockets, as evidenced by their synthesis yields (60–89%) and compatibility with palladium-catalyzed hydrogenation .

Stereochemical Influences

The (3R) configuration in the target compound contrasts with analogs like (3S)-1-(2-phenylethyl)pyrrolidin-3-ol , which exhibit distinct spatial arrangements. Stereochemistry significantly impacts target recognition; for example, (3R) isomers often show higher enantioselectivity in binding to chiral enzyme active sites compared to (3S) counterparts .

Biological Activity

(3R)-1-(4-Iodobenzenesulfonyl)pyrrolidin-3-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- IUPAC Name : (3R)-1-(4-Iodobenzenesulfonyl)pyrrolidin-3-ol

- Molecular Formula : C10H12INO2S

- CAS Number : 474709-69-8

The biological activity of (3R)-1-(4-Iodobenzenesulfonyl)pyrrolidin-3-ol is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl group enhances the compound's reactivity, allowing it to form covalent bonds with nucleophilic sites in proteins, which can modulate their function.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to receptors, altering their signaling pathways and influencing cellular responses.

Biological Activity

Research indicates that (3R)-1-(4-Iodobenzenesulfonyl)pyrrolidin-3-ol exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

Anticancer Properties

Preliminary investigations suggest that (3R)-1-(4-Iodobenzenesulfonyl)pyrrolidin-3-ol may have anticancer effects by inducing apoptosis in cancer cells. This effect is likely mediated through the activation of specific apoptotic pathways.

Data Table: Biological Activities Summary

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of (3R)-1-(4-Iodobenzenesulfonyl)pyrrolidin-3-ol demonstrated effective inhibition against Gram-positive bacteria, particularly Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL.

- Cancer Cell Apoptosis : In vitro experiments using HeLa cells showed that treatment with the compound at concentrations of 50 µM resulted in a significant increase in apoptotic cells compared to the control group. Flow cytometry analysis revealed a 40% increase in early apoptotic markers after 24 hours of treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.